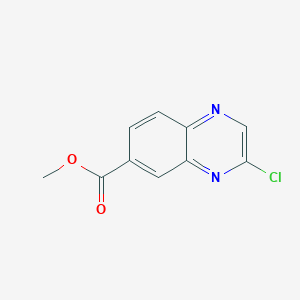

Methyl 3-chloroquinoxaline-6-carboxylate

CAS No.: 948833-63-4

Cat. No.: VC5839682

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948833-63-4 |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 |

| IUPAC Name | methyl 3-chloroquinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3 |

| Standard InChI Key | HETNLVFOMLHRHI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-chloroquinoxaline-6-carboxylate features a bicyclic quinoxaline core fused with a benzene ring. The chlorine atom at position 3 and the methyl ester group at position 6 introduce steric and electronic modifications that influence reactivity and binding interactions. Key structural descriptors include:

The planar quinoxaline system facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic substitution reactivity.

Predicted Physicochemical Parameters

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.02688 | 142.9 |

| [M+Na]⁺ | 245.00882 | 158.6 |

| [M-H]⁻ | 221.01232 | 144.5 |

These data aid in distinguishing methyl 3-chloroquinoxaline-6-carboxylate from structurally similar compounds during analytical workflows .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step protocols involving halogenation and esterification. A representative route includes:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions.

-

Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) at position 3.

-

Esterification: Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to introduce the methyl ester group.

Optimized conditions (e.g., reflux in dimethylformamide) improve yields to >75%.

Reactivity Profile

The chlorine atom and ester group dictate reactivity:

-

Nucleophilic Aromatic Substitution: Chlorine at position 3 is susceptible to displacement by amines or alkoxides, enabling derivatization .

-

Ester Hydrolysis: The methyl ester undergoes saponification to yield carboxylic acid derivatives, useful for further functionalization .

Biological Activities and Mechanisms

Antimicrobial Properties

The chlorine substituent enhances lipophilicity, promoting membrane penetration. Derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely through DNA intercalation or enzyme inhibition.

Applications in Drug Development

Intermediate for Tyrosine Kinase Inhibitors

This compound serves as a precursor for nintedanib analogs, potent inhibitors of PDGFR and FGFR used in treating idiopathic pulmonary fibrosis . Structural modifications at positions 3 and 6 optimize pharmacokinetic profiles .

Prodrug Design

The methyl ester acts as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid form, enhancing therapeutic efficacy .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency and selectivity.

-

In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.

-

Target Identification: Elucidating off-target effects using proteomics and CRISPR screens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume